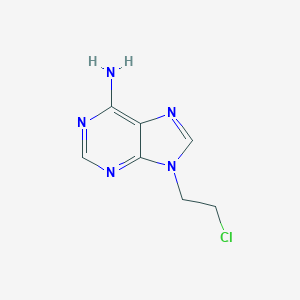
9-(2-Chloroethyl)-9H-purin-6-amine
Übersicht
Beschreibung
9-(2-Chloroethyl)-9H-purin-6-amine, also known as CEPA, is a synthetic purine nucleoside analog that is used in scientific research applications. CEPA is a unique compound with a variety of applications, such as in the study of gene expression, DNA replication, and protein synthesis. CEPA has been used extensively in the laboratory, and its biochemical and physiological effects have been well-studied. We will also explore potential future directions for CEPA research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized through various methods. For example, N-Methoxy-9-methyl-9H-purin-6-amines, closely related to 9-(2-Chloroethyl)-9H-purin-6-amine, have been synthesized by N-methylation of known 6-chloropurines, followed by chlorine displacement. This demonstrates the compound's flexibility in synthetic organic chemistry (Roggen & Gundersen, 2008).
Reactivity and Tautomerism : The compound exhibits significant variations in amino/imino tautomer ratios, which have been identified using NMR methods. Understanding these tautomeric forms is crucial in designing drugs with targeted properties (Roggen & Gundersen, 2008).
Biological Activities
Antibacterial and Anticancer Properties : Compounds structurally related to this compound have been synthesized and screened for antibacterial activity. Additionally, some of these compounds have shown potential in anticancer activities (Govori, 2017).
Enzyme Inhibition and Disease Treatment : Certain derivatives have been evaluated for their activity against enzymes like acetylcholinesterase, indicating potential applications in treating diseases like Alzheimer's (Kang et al., 2013).
DNA Repair Enzyme Activity Evaluation : Derivatives of the compound have been used to synthesize labeled compounds for evaluating the activity of DNA repair enzymes in tumor tissues, suggesting applications in cancer research and treatment (Schirrmacher et al., 2002).
Advanced Applications
Tubulin Polymerization Inhibition : Some synthesized derivatives have shown potential as tubulin polymerization inhibitors, which is significant in the development of anticancer drugs (Zhou et al., 2017).
Synthetic Process Development : Research has also focused on developing efficient synthetic processes for derivatives of this compound, which is crucial for large-scale pharmaceutical manufacturing (Shi et al., 2015).
Wirkmechanismus
Target of Action
9-(2-Chloroethyl)-9H-purin-6-amine is a nitrogen mustard alkylating agent . It primarily targets DNA and RNA in cells . The compound’s primary role is to interfere with the normal functioning of DNA and RNA, which are crucial for cell replication and protein synthesis .
Mode of Action
The compound interacts with its targets by transferring its alkyl group to DNA and RNA . This alkylation results in the formation of cross-links within the DNA and RNA strands, which prevents the strands from uncoiling and separating. This, in turn, inhibits DNA replication and RNA transcription, thereby disrupting cell division and protein synthesis .
Biochemical Pathways
The compound affects the DNA replication and RNA transcription pathways . The downstream effects include the inhibition of cell division and protein synthesis, leading to cell death . This makes this compound effective in treating rapidly dividing cells, such as cancer cells .
Pharmacokinetics
Similar nitrogen mustard alkylating agents are known to be rapidly absorbed and widely distributed in the body . They are metabolized in the liver and excreted in the urine . These properties may impact the bioavailability of this compound, affecting its efficacy and potential side effects.
Result of Action
The molecular effect of the compound’s action is the formation of cross-links within DNA and RNA strands . On a cellular level, this leads to the inhibition of cell division and protein synthesis, resulting in cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
Eigenschaften
IUPAC Name |
9-(2-chloroethyl)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5/c8-1-2-13-4-12-5-6(9)10-3-11-7(5)13/h3-4H,1-2H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIXGDZXYORBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287371 | |
| Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19255-48-2 | |
| Record name | 19255-48-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-(2-Chloroethyl)-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20287371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



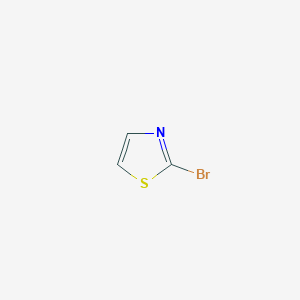
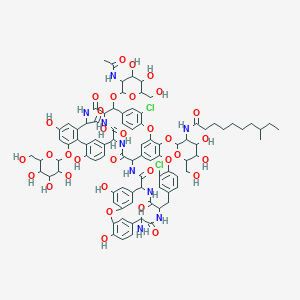

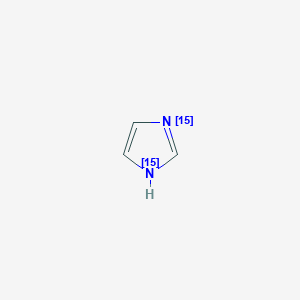
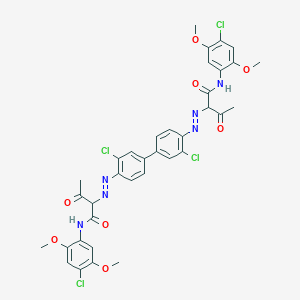
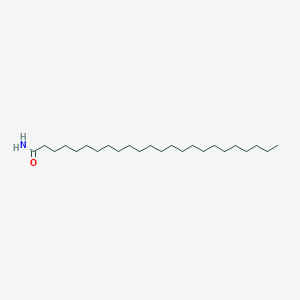
![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)
![6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B21272.png)


![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)


![Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-](/img/structure/B21293.png)